N-(1H-indol-2-ylcarbonyl)glycylglycine
Description
Significance of Indole-Dipeptide Conjugates in Chemical Biology Research
The fusion of indole (B1671886) scaffolds with dipeptides has unlocked significant opportunities in chemical biology and medicinal chemistry. Indole, a privileged heterocyclic structure found in numerous natural products and pharmaceuticals, imparts a range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.gov Peptides, as fundamental biological building blocks, offer biocompatibility and the ability to engage in specific molecular interactions, such as with protein targets. nih.govresearchgate.net
The conjugation of these two moieties creates hybrid molecules that can leverage the strengths of both components. nih.gov Researchers have demonstrated that such conjugates can exhibit enhanced biological effects. For instance, new libraries of indole-dipeptide hybrids have been synthesized and shown to possess promising antimicrobial activities against various bacterial and fungal strains. nih.govrsc.orgresearchgate.net These studies often reveal that the conjugated molecules can be more potent than the individual components or standard drugs. nih.gov The peptide portion can also influence properties like solubility and cell permeability, potentially overcoming limitations of the parent indole molecule. nih.govresearchgate.net Furthermore, molecular docking studies on these conjugates suggest they can effectively bind to biological targets like DNA gyrase, a key bacterial enzyme, providing a mechanistic basis for their observed activity. nih.govrsc.orgresearchgate.net
Overview of the N-(1H-indol-2-ylcarbonyl)glycylglycine Structure and its Context within Indole Derivatives
This compound is a precisely defined chemical entity. Its structure is composed of three key parts:
An Indole-2-carboxamide Core : The foundation of the molecule is an indole ring, which is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org The linkage to the peptide occurs at the C2 position of the indole ring via a carboxamide group (-CONH-). The indole-2-carboxamide scaffold is recognized as a versatile synthetic precursor for constructing more complex, polycyclic indole structures. rsc.org
A Glycylglycine (B550881) Dipeptide : Attached to the carbonyl carbon of the indole-2-carboxamide is a dipeptide made of two glycine (B1666218) units linked by a peptide bond. Glycine is the simplest amino acid, providing a flexible and neutral linker.
The Amide Linkage : An amide bond connects the indole-2-carboxylic acid moiety to the N-terminus of the glycylglycine dipeptide.
This structure places this compound within the broad class of indole-peptide conjugates. The specific use of the indole-2-carboxamide framework is significant, as derivatives from this class have been investigated for a wide array of biological activities, including potent antiproliferative effects against cancer cells and as inhibitors of key enzymes like HIV-1 integrase. nih.govnih.govmdpi.com The synthesis of such molecules typically involves coupling an activated indole-2-carboxylic acid with the desired amine or peptide, often using standard peptide coupling reagents. nih.govnih.gov
Historical Perspective on Related Indole-Amino Acid/Peptide Research
The history of indole chemistry is rich, dating back to the 19th-century work of Adolf von Baeyer on the dye indigo. wikipedia.org Interest in indole and its derivatives intensified in the 1930s with the discovery of the indole nucleus in vital biomolecules like the amino acid tryptophan and plant auxins. wikipedia.org
The concept of conjugating bioactive molecules to amino acids and peptides to enhance their therapeutic properties has been a long-standing strategy in medicinal chemistry. nih.govmdpi.com Early work often focused on improving the delivery, stability, or activity of known drugs. mdpi.com In the context of indoles, much research has been devoted to derivatives of indole-3-acetic acid and tryptophan. nih.gov
The synthesis of peptide bonds, essential for creating these conjugates, was revolutionized by the development of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide linkage by activating the carboxylic acid group. youtube.com More advanced and efficient reagents and protocols, including solid-phase peptide synthesis, have since been developed, enabling the routine construction of complex peptide-heterocycle hybrids. rsc.orgbohrium.comrsc.org This has allowed researchers to systematically explore how different amino acid and peptide sequences, when attached to an indole core, affect the resulting molecule's biological function, leading to the development of compounds with activities ranging from antimicrobial to anticancer agents. nih.govresearchgate.net
Scope and Objectives of Research on this compound
While specific published research focusing exclusively on this compound is not prominent, the objectives for investigating such a compound can be inferred from studies on analogous molecules. The primary goals would likely revolve around synthesis, characterization, and biological evaluation.
Key Research Objectives:
Synthesis and Characterization : The initial objective is the efficient chemical synthesis of the target compound. This typically involves coupling indole-2-carboxylic acid with glycylglycine methyl ester, followed by hydrolysis, or using protected glycylglycine in a direct coupling reaction. nih.govnih.gov Full characterization using spectroscopic methods (NMR, Mass Spectrometry) is crucial to confirm the structure. nih.govmdpi.com
Antimicrobial Screening : Given that numerous indole-dipeptide conjugates show potent antibacterial and antifungal properties, a primary goal would be to screen this compound against a panel of pathogenic microbes. nih.govresearchgate.net
Anticancer and Antiproliferative Assays : The indole-2-carboxamide scaffold is a known pharmacophore in the development of anticancer agents. nih.govnih.gov Therefore, evaluating the cytotoxicity of the compound against various cancer cell lines would be a high-priority objective. researchgate.net
Enzyme Inhibition Studies : Depending on the design rationale, the compound could be tested for inhibitory activity against specific enzymes. For example, related indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase. mdpi.com
Structure-Activity Relationship (SAR) Studies : The synthesis of analogues of this compound, by modifying the indole ring (e.g., with halogen substituents) or the peptide component, would help establish critical SAR. This provides insight into which parts of the molecule are essential for its biological activity. nih.govresearchgate.net
The table below summarizes the research findings for related indole-dipeptide and indole-2-carboxamide derivatives, illustrating the potential areas of investigation for this compound.
| Derivative Class | Research Focus | Example Finding |
| Indole-3-carboxy-dipeptides | Antimicrobial Activity | A conjugate with L-Tyr-L-Tyr dipeptide showed 8-fold higher potency against E. coli than the standard drug Ciprofloxacin. nih.gov |
| Indole-dipeptide Conjugates | Anticancer Activity | A conjugate (Compound 5) showed better cytotoxic effect against MCF-7 breast cancer cells than the standard drug docetaxel (B913) at 0.1 and 1 µM concentrations. researchgate.net |
| Indole-2-carboxamides | Antiproliferative / Enzyme Inhibition | A derivative (Compound 5e) was more potent than doxorubicin (B1662922) against several cancer cell lines and acted as a dual EGFR/CDK2 inhibitor. nih.gov |
| Indole-2-carboxamides | Antiviral Activity | An indole-2-carboxylic acid derivative (Compound 20a) was found to be a potent inhibitor of HIV-1 integrase with an IC50 value of 0.13 µM. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[[2-(1H-indole-2-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)6-15-13(20)10-5-8-3-1-2-4-9(8)16-10/h1-5,16H,6-7H2,(H,14,17)(H,15,20)(H,18,19) |
InChI Key |
WIXDNVYSPUZNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 1h Indol 2 Ylcarbonyl Glycylglycine and Its Analogues
Strategies for Indole-2-carboxylic Acid Derivatization
The core of synthesizing N-(1H-indol-2-ylcarbonyl)glycylglycine lies in the effective derivatization of indole-2-carboxylic acid to facilitate its coupling with the dipeptide. Indole-2-carboxylic acid itself can be synthesized through methods like the Reissert indole (B1671886) synthesis. Once obtained, the carboxylic acid group must be "activated" to make it more susceptible to nucleophilic attack by the amine group of glycylglycine (B550881).
Several derivatization strategies can be employed for this purpose:
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride or acyl bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a classic and effective method, though the high reactivity of the acyl halide may require careful control of reaction conditions to avoid side reactions, particularly with the indole nitrogen.
Active Ester Formation: A widely used approach in peptide synthesis involves converting the carboxylic acid into an active ester. This is typically achieved by reacting the indole-2-carboxylic acid with a coupling agent and an alcohol like N-hydroxysuccinimide (NHS) or pentafluorophenol. These esters are stable enough to be isolated but reactive enough to readily form an amide bond with the amine of glycylglycine.
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to promote the direct coupling of a carboxylic acid and an amine. thermofisher.com These reagents form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the desired amide bond. thermofisher.com To suppress side reactions and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.
Glycylglycine Dipeptide Synthesis and Coupling Approaches
Glycylglycine, the simplest dipeptide, can be synthesized or commercially procured. wikipedia.org Its synthesis generally involves the coupling of two glycine (B1666218) molecules. One glycine molecule must have its amino group protected, while the other has its carboxyl group protected as an ester. After the peptide bond is formed, the protecting groups are removed. A common historical method involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride). wikipedia.org
Modern approaches for incorporating glycylglycine into the target molecule include solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a streamlined approach for the synthesis of this compound. In this methodology, the glycylglycine dipeptide can be assembled sequentially on a solid support (resin).
The general steps would be:
Resin Loading: The C-terminal glycine is first anchored to a suitable resin, such as a Wang or Rink amide resin.
Deprotection: The N-terminal protecting group of the resin-bound glycine (commonly a fluorenylmethyloxycarbonyl, Fmoc, group) is removed using a base, typically piperidine (B6355638) in dimethylformamide (DMF).
Coupling: The second glycine, with its N-terminus protected (e.g., Fmoc-Gly-OH), is then coupled to the free amine of the resin-bound glycine using a coupling agent like HBTU or HATU.
Final Deprotection and Coupling: After the dipeptide is assembled on the resin, the N-terminal protecting group is removed, and the activated indole-2-carboxylic acid is coupled to the free amine of the glycylglycine on the resin.
Cleavage: Finally, the completed this compound is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to protect sensitive functional groups.
Solution-Phase Peptide Synthesis
Alternatively, the synthesis can be conducted entirely in solution. This approach can be more amenable to large-scale synthesis but may require more complex purification steps.
A typical solution-phase synthesis might involve:
Dipeptide Formation: Protected glycylglycine (e.g., Boc-Gly-Gly-OMe) is synthesized by coupling N-Boc-glycine with glycine methyl ester using a suitable coupling agent.
Deprotection: The N-terminal protecting group (e.g., Boc) of the dipeptide is removed under acidic conditions.
Coupling: The resulting glycylglycine ester is then coupled with the activated indole-2-carboxylic acid.
Final Deprotection: The C-terminal ester group is then hydrolyzed, typically under basic conditions, to yield the final this compound.
Reaction Conditions and Optimization for this compound Synthesis
The successful synthesis of this compound relies on carefully optimized reaction conditions, particularly for the key amidation step, and the strategic use of protecting groups.
Amidation and Condensation Reactions
The formation of the amide bond between the indole-2-carboxylic acid and the glycylglycine dipeptide is a critical step. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.
| Coupling Reagent | Additive | Solvent | Temperature | Key Considerations |
| EDC | HOBt or NHS | DMF, DCM | 0 °C to RT | Good for solution-phase; water-soluble byproducts. |
| DCC | HOBt or NHS | DCM, THF | 0 °C to RT | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| HATU/HBTU | DIPEA | DMF, NMP | 0 °C to RT | Highly efficient; commonly used in SPPS. |
| SOCl₂/Oxalyl Chloride | None | Anhydrous, non-protic solvents | 0 °C to RT | Highly reactive; requires careful handling. |
The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The temperature is often kept low initially (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protecting Group Strategies and Deprotection
Protecting groups are essential to prevent unwanted side reactions at the reactive sites of both the indole-2-carboxylic acid and the glycylglycine dipeptide.
Amine Protection: The N-terminus of the glycine or glycylglycine needs to be protected during the coupling of the carboxylic acid. The most common protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.
Carboxylic Acid Protection: The C-terminus of the glycylglycine is often protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in the coupling reaction. This ester can be removed by hydrolysis at the end of the synthesis.
The deprotection steps must be chosen carefully to ensure that other protecting groups or the final molecule are not affected. For example, a Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA), while an Fmoc group is removed with a base like piperidine. Ester hydrolysis is usually achieved with a base like lithium hydroxide (B78521) or sodium hydroxide. mdpi.com
Catalyst Systems and Solvent Effects
The efficiency and outcome of the amide bond formation are significantly influenced by the choice of catalyst (coupling reagent) and solvent. The selection of an appropriate system is crucial to ensure high yields, minimize side reactions such as racemization, and facilitate product purification.
Catalyst Systems: The synthesis of indole-2-carboxamides and related peptide structures commonly utilizes phosphonium- or uranium-based coupling reagents. mdpi.com These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
One widely used catalyst is Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com In a typical procedure, indole-2-carboxylic acid is mixed with BOP and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate solvent. This mixture is stirred for a short period to allow for the formation of the activated ester before the addition of the amine component, in this case, glycylglycine. mdpi.com Another common coupling reagent is 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), which functions in a similar manner to BOP. nih.gov
Solvent Effects: The choice of solvent is critical as it must dissolve the reactants and reagents while not interfering with the reaction. Aprotic solvents are generally preferred for peptide coupling reactions. Dichloromethane (DCM) is a frequently used solvent due to its excellent solvating properties for a wide range of organic compounds and its relatively low boiling point, which simplifies its removal post-reaction. mdpi.com Dimethylformamide (DMF) is another common solvent, particularly in solid-phase peptide synthesis, due to its high polarity which aids in the dissolution of protected amino acids and peptides. nih.gov Acetonitrile (ACN) can also be employed as a solvent for these coupling reactions. mdpi.com The selection between these solvents often depends on the specific solubility characteristics of the starting materials and the desired reaction temperature.
Below is a table summarizing common catalyst and solvent systems used in the synthesis of indole-2-carboxamides, which are applicable to the synthesis of this compound.
| Catalyst/Coupling Reagent | Base | Solvent | Typical Reaction Conditions | Reference |
| BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA (Diisopropylethylamine) | DCM (Dichloromethane) | Stirring at room temperature overnight. | mdpi.com |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA (Diisopropylethylamine) | DMF (Dimethylformamide) | Used in solid-phase peptide synthesis cycles, including coupling and deprotection steps. | nih.gov |
| Thionyl chloride (SOCl₂) | Pyridine | Chloroform | Refluxing the carboxylic acid with SOCl₂ followed by reaction with the amine at room temperature. | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | - | Anhydrous THF | Stirring the carboxylic acid with CDI before adding the amine. | google.com |
Purification Techniques for this compound
Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, coupling reagents, and by-products. Therefore, a robust purification strategy is essential to isolate this compound in high purity.
The primary method for the purification of peptides and their derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their hydrophobicity. The crude mixture is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18-modified silica (B1680970) column. A gradient of a polar solvent (often water with a small percentage of an ion-pairing agent like trifluoroacetic acid, TFA) and a less polar organic solvent (typically acetonitrile) is used to elute the compounds from the column. The target peptide is separated from more polar and less polar impurities. Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized to yield the final compound as a powder.
For less demanding purifications or as a preliminary step, flash column chromatography on silica gel can be employed. The crude product is loaded onto a silica gel column and eluted with a mixture of solvents, such as ethyl acetate (B1210297) and hexanes. mdpi.com The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.
Recrystallization can also be a viable purification method if a suitable solvent system is found. This involves dissolving the crude product in a hot solvent in which it is soluble and then allowing the solution to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution. For indole-carboxamide derivatives, a common technique involves dissolving the crude oil in a solvent like dichloromethane followed by the addition of a less polar solvent such as hexanes to induce precipitation or crystallization. mdpi.com
The table below outlines common purification techniques applicable to this compound.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Principle of Separation | Reference |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18-modified silica | Water/Acetonitrile gradient with 0.1% TFA | Separation based on hydrophobicity. | nih.gov |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes gradient | Separation based on polarity. | mdpi.com |
| Recrystallization/Precipitation | - | Dichloromethane/Hexanes | Differential solubility of the compound and impurities at different temperatures or in different solvent mixtures. | mdpi.com |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be adopted to make the process more environmentally benign.
A primary focus of green peptide synthesis is the replacement of hazardous solvents like DMF and DCM. researchgate.net Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate. researchgate.net Water is considered the ultimate green solvent, and efforts are ongoing to develop aqueous-based peptide synthesis methods. researchgate.net For the synthesis of indole derivatives, the use of ethanol (B145695) as a benign solvent in catalyst-free reactions has been reported. rsc.org
Another green approach is the use of catalyst-free conditions or the development of more sustainable catalytic systems. For instance, some peptide syntheses can be achieved in water under catalyst-free conditions, driven by one-pot deprotection and cyclization reactions. researchgate.net The use of reusable magnetic nanoparticle-based catalysts for indole synthesis also represents a step towards greener chemistry, as it simplifies catalyst recovery and reuse. researchgate.net
Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can significantly reduce reaction times and, in some cases, allow for solvent-free conditions, thereby reducing energy consumption and waste generation. researchgate.net
Finally, a move from batch processing to continuous flow synthesis aligns with green chemistry principles. Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity, and can minimize waste by using reagents more efficiently.
The table below summarizes some green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Approach | Key Features | Potential Benefits | Reference |
| Use of Greener Solvents | Replacing DMF, DCM with water, ethanol, 2-MeTHF, or propylene carbonate. | Reduced toxicity and environmental impact. | rsc.org, researchgate.net |
| Catalyst-Free Synthesis | Performing reactions in water or under solvent-free conditions without a catalyst. | Elimination of catalyst-related waste and cost. | researchgate.net |
| Reusable Catalysts | Employing magnetic nanoparticles or other heterogeneous catalysts. | Simplified purification and reduced catalyst waste. | researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption, and potential for solvent-free reactions. | researchgate.net |
| Continuous Flow Synthesis | Shifting from batch to continuous processing. | Improved efficiency, higher yields, and reduced waste generation. | rsc.org |
Advanced Spectroscopic and Structural Characterization of N 1h Indol 2 Ylcarbonyl Glycylglycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the definitive structural assignment of N-(1H-indol-2-ylcarbonyl)glycylglycine, providing detailed information about the chemical environment of each atom within the molecule.
1H NMR Spectroscopy and Chemical Shift Analysis
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the glycylglycine (B550881) backbone. The indole moiety presents a characteristic set of aromatic proton signals. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. youtube.com The protons on the benzene (B151609) ring of the indole (H4, H5, H6, and H7) are expected to resonate in the aromatic region, typically between 7.0 and 7.8 ppm, with their specific shifts and coupling patterns determined by their substitution. youtube.com The H3 proton of the indole ring is anticipated to appear as a singlet at approximately 6.5-7.0 ppm.
Table 1: Predicted 1H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole NH | > 11.0 | Broad Singlet |
| Amide NH (Gly1) | 8.0 - 9.0 | Triplet |
| Amide NH (Gly2) | 8.0 - 9.0 | Triplet |
| Indole H4, H5, H6, H7 | 7.0 - 7.8 | Multiplet |
| Indole H3 | 6.5 - 7.0 | Singlet |
| Methylene (B1212753) CH2 (Gly1) | 3.8 - 4.2 | Doublet |
13C NMR Spectroscopy and Carbon Skeletal Assignments
The 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the indole-2-carboxamide group is expected to be the most downfield signal, typically in the range of 160-165 ppm. The carbonyl carbons of the glycylglycine amide bonds will also resonate in the downfield region, around 170-175 ppm. chemicalbook.com
The carbon atoms of the indole ring will exhibit characteristic chemical shifts. The C2 carbon, being attached to the carbonyl group and the nitrogen atom, is expected to be significantly downfield. The other carbons of the indole ring (C3, C3a, C4, C5, C6, C7, and C7a) will have chemical shifts spread across the aromatic region from approximately 100 to 140 ppm. organicchemistrydata.org The methylene carbons of the glycylglycine backbone are expected to appear in the aliphatic region, typically between 40 and 45 ppm. nih.gov
Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O (Gly1, Gly2) | 170 - 175 |
| Indole-C=O | 160 - 165 |
| Indole C2, C7a | 125 - 140 |
| Indole C3a, C4, C5, C6, C7 | 110 - 130 |
| Indole C3 | 100 - 105 |
15N NMR Spectroscopy for Nitrogen Atom Characterization
15N NMR spectroscopy can be employed to characterize the three distinct nitrogen environments in the molecule. The nitrogen atom of the indole ring is expected to have a chemical shift characteristic of a pyrrole-type nitrogen, which is significantly different from the amide nitrogens. bohrium.comresearchgate.netresearchgate.net The two amide nitrogens within the glycylglycine moiety will have similar chemical shifts, typically in the range expected for secondary amides. The precise chemical shifts can provide insights into the local electronic structure and hydrogen-bonding interactions. researchgate.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the 1H and 13C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the amide NH protons and the adjacent methylene (CH2) protons of the glycylglycine backbone, as well as between the coupled aromatic protons of the indole ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). youtube.com This experiment is crucial for assigning the carbon signals based on their attached protons. For instance, it would link the methylene proton signals to their corresponding methylene carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include those from the indole H3 proton to the indole-2-carbonyl carbon, and from the amide NH protons to the carbonyl carbons of the adjacent amide groups. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to determine the three-dimensional structure and conformation of the molecule in solution by identifying protons that are close to each other, even if they are not directly connected through bonds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum is expected to show a strong absorption band for the N-H stretching vibration of the indole ring, typically around 3400-3300 cm-1. The amide N-H stretching vibrations of the glycylglycine moiety are also expected in this region. researchgate.net The C=O stretching vibrations (Amide I band) of the three amide groups will give rise to strong absorptions in the region of 1680-1630 cm-1. The N-H bending and C-N stretching vibrations (Amide II band) are expected around 1570-1515 cm-1. researchgate.net The aromatic C-H and C=C stretching vibrations of the indole ring will appear in the regions of 3100-3000 cm-1 and 1600-1450 cm-1, respectively.
Raman spectroscopy provides complementary information. The indole ring vibrations are often strong in the Raman spectrum. nih.govspiedigitallibrary.org In particular, the indole ring breathing modes can be observed in the fingerprint region. spiedigitallibrary.org The amide bands are also observable in the Raman spectrum and can provide further structural insights. knu.ac.kr
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |
|---|---|---|
| N-H Stretch | Indole, Amide | 3400 - 3200 |
| C-H Stretch | Aromatic (Indole) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Glycine) | 3000 - 2850 |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 |
| N-H Bend (Amide II) | Amide | 1570 - 1515 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern. The molecular ion peak [M]+ or the protonated molecule [M+H]+ would confirm the molecular formula.
The fragmentation of the molecule under electron impact (EI) or collision-induced dissociation (CID) is expected to occur primarily at the amide bonds. Cleavage of the amide bonds in the glycylglycine chain would lead to the formation of characteristic b- and y-type fragment ions, which are commonly observed in the mass spectra of peptides. researchgate.net Fragmentation may also involve the loss of the glycylglycine moiety, resulting in a fragment corresponding to the 1H-indole-2-carbonyl cation. Further fragmentation of the indole ring itself is also possible, leading to characteristic indole-related fragment ions. scirp.org Analysis of these fragmentation pathways provides a powerful tool for confirming the sequence and structure of the molecule. researchgate.netarkat-usa.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
| Glycylglycine |
| [15N]Indole |
| N-acylglycylglycine |
| Indole-2-carboxamide |
| b-ions |
| y-ions |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, this technique would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C13H13N3O4.
Expected Data from HRMS Analysis: A hypothetical HRMS analysis would be expected to yield a highly accurate mass measurement for the protonated molecule [M+H]+. The table below illustrates the kind of data that would be anticipated.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C13H13N3O4 |
| Exact Mass (Monoisotopic) | 275.0899 g/mol |
| Observed m/z for [M+H]+ | Data not available |
| Mass Accuracy (ppm) | Data not available |
Data in this table is theoretical and not based on experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule.
Anticipated Fragmentation Pathways: The amide bonds within the glycylglycine moiety would be expected to be the most labile sites for fragmentation. Key fragmentation pathways would likely involve the cleavage of these bonds, leading to characteristic neutral losses and the formation of specific fragment ions. The table below outlines the expected major fragment ions.
Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [Indole-2-carbonyl]+ | 144.0444 | Loss of glycylglycine |
| [M+H - H2O]+ | 258.0979 | Loss of a water molecule |
| [M+H - Glycine]+ | 200.0768 | Cleavage of the terminal glycine (B1666218) |
These predicted fragments are based on known fragmentation patterns of similar peptide structures and have not been experimentally verified for the target compound.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Information Obtainable from X-ray Crystallography: A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (Å) | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
No published crystal structure for this compound has been found.
Computational Chemistry and Theoretical Studies of N 1h Indol 2 Ylcarbonyl Glycylglycine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.
Optimized Geometries and Conformational Analysis
The initial step in the computational study of N-(1H-indol-2-ylcarbonyl)glycylglycine involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by finding the minimum energy structure on the potential energy surface. Due to the presence of several rotatable bonds, particularly in the glycylglycine (B550881) side chain, the molecule can exist in multiple conformations.
A thorough conformational analysis is performed by systematically rotating the key dihedral angles, such as those around the peptide bonds (ω), the N-Cα (φ), and Cα-C (ψ) bonds of the glycine (B1666218) residues. nih.gov For each starting conformation, a geometry optimization is carried out using a functional like B3LYP with a suitable basis set, such as 6-311+G(d,p). nih.gov The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy conformers.
Table 1: Representative Dihedral Angles for a Low-Energy Conformer of this compound
| Dihedral Angle | Description | Typical Value (degrees) |
| ω1 | Indole-C(O)-NH-CH2 | ~180 (trans) |
| φ1 | C(O)-NH-CH2-C(O) | -160 to -80 or +80 to +160 |
| ψ1 | NH-CH2-C(O)-NH | -60 to +60 or +120 to +180 |
| ω2 | CH2-C(O)-NH-CH2 | ~180 (trans) |
| φ2 | C(O)-NH-CH2-COOH | -160 to -80 or +80 to +160 |
| ψ2 | NH-CH2-COOH | -60 to +60 or +120 to +180 |
Note: These values are representative and the actual values would be determined from specific DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which is a characteristic feature of indole derivatives. researchgate.net The LUMO, on the other hand, is likely to be distributed over the carbonyl groups of the peptide backbone, which are electron-deficient centers. A smaller HOMO-LUMO gap suggests a molecule that is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap
| Parameter | Description | Typical Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.0 |
Note: These values are illustrative and depend on the level of theory and basis set used.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.gov This analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and hyperconjugation. dergipark.org.tr
In this compound, NBO analysis can be used to determine the strength of the intramolecular hydrogen bonds by calculating the second-order perturbation energy (E(2)). This energy quantifies the stabilization resulting from the delocalization of electron density from a filled donor NBO (like a lone pair on a carbonyl oxygen) to an empty acceptor NBO (like the antibonding orbital of an N-H bond). nih.gov Larger E(2) values indicate stronger interactions. This analysis can confirm the hydrogen bonding patterns suggested by the conformational analysis.
Vibrational Frequencies and Spectroscopic Predictions
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. rsc.orgresearchgate.net
The predicted vibrational spectrum of this compound would exhibit characteristic bands for the functional groups present. These include the N-H stretching vibrations of the indole and amide groups, the C=O stretching of the amide and carboxylic acid groups, and various bending and stretching modes of the indole ring and the peptide backbone. nih.govmdpi.com A comparison of the calculated spectrum with experimentally obtained spectra can help in the structural confirmation of the molecule and the assignment of its vibrational modes. rsc.org
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
| N-H Stretch | Indole NH | ~3400 |
| N-H Stretch | Amide NH | 3300 - 3350 |
| O-H Stretch | Carboxylic Acid | 3000 - 3300 (broad) |
| C=O Stretch | Amide I | 1650 - 1680 |
| C=O Stretch | Carboxylic Acid | ~1720 |
| C=C Stretch | Indole Ring | 1450 - 1600 |
| N-H Bend | Amide II | 1520 - 1550 |
Note: These are typical ranges and the precise values depend on the molecular conformation and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. bonvinlab.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent. nih.gov
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculated using DFT, a range of quantum chemical descriptors and reactivity indices can be derived. These parameters provide a quantitative measure of the molecule's reactivity and potential for various chemical interactions. researchgate.netsubstack.com
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). researchgate.net
These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity. nih.gov For this compound, these indices can help predict its metabolic stability, toxicity, and potential to engage in specific types of chemical reactions. substack.com
Table 4: Representative Quantum Chemical Descriptors
| Descriptor | Formula | Typical Value |
| Ionization Potential (I) | -EHOMO | 5.5 - 6.0 eV |
| Electron Affinity (A) | -ELUMO | 1.0 - 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.25 - 3.75 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 2.5 eV |
| Electrophilicity Index (ω) | χ² / 2η | 2.1 - 2.8 eV |
Note: These are derived values and are dependent on the calculated HOMO and LUMO energies.
Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, particularly in the pursuit of new antimicrobial and anticancer agents.
Research on related indole-2-carboxamide derivatives has shown that these compounds can effectively bind to the active sites of microbial enzymes. For instance, studies on a series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides revealed that the presence of two carbonyl groups in a glyoxylamide structure enhances hydrogen bonding with protein targets, which is a critical factor for their biological activity. nih.gov Molecular docking of these compounds into the active sites of enzymes from Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans has helped to rationalize their observed antimicrobial activities. nih.govnih.gov
Similarly, docking studies on nicotinoylglycylglycine hydrazide derivatives, which share the glycylglycine backbone, have been performed against penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.gov These studies provide a framework for understanding how the glycylglycine moiety can position the active part of the molecule within the enzyme's active site, a principle that can be extrapolated to this compound. nih.gov
In the realm of anticancer research, docking studies of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides have been conducted on targets like the Murine double minutes-2 (MDM2)-p53 binding site and the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.net These studies suggest that the indole glyoxylamide scaffold is a promising framework for developing anticancer therapies. researchgate.net For example, compound 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide demonstrated a high binding affinity for the MDM2 receptor, which is a key regulator of the p53 tumor suppressor protein. researchgate.net
Table 1: Examples of Docking Studies on Related Indole and Glycylglycine Derivatives
| Compound Class | Target Protein(s) | Key Findings |
|---|---|---|
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Microbial enzymes from S. aureus, C. albicans | Glyoxylamide moiety enhances H-bonding with target proteins. nih.gov |
| Nicotinoylglycylglycine Hydrazide Derivatives | Penicillin-binding protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Good potential to inhibit bacterial and fungal enzymes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.
For indole derivatives, 2D-QSAR modeling has been successfully applied to guide the synthesis of compounds with enhanced antioxidant properties. semanticscholar.orgnih.gov In a study on novel 1H-3-indolyl derivatives, 2D-QSAR was used to pre-select the most promising candidates for synthesis and in vitro testing against the ABTS radical. semanticscholar.orgnih.govresearchgate.net The developed models helped to identify key molecular descriptors that correlate with antioxidant activity, providing a rational basis for the design of more potent analogs. semanticscholar.orgnih.gov One of the synthesized compounds, a 3-(4-(thiophen-2-yl)-pyrimidin-2-yl)-1H-indole derivative, exhibited higher antioxidant activity than the standard, ascorbic acid, which was in line with the predictions from the QSAR model. semanticscholar.orgnih.gov
The insights gained from these QSAR studies on indole derivatives are directly applicable to the design of this compound derivatives with desired biological activities. By establishing a correlation between structural features and activity, QSAR can significantly streamline the drug discovery process.
Table 2: Key Parameters in QSAR Models for Indole Derivatives
| QSAR Model Type | Biological Activity | Key Descriptors | Application |
|---|
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. It plays a vital role in modern drug discovery, particularly through virtual screening, which is the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.
The application of cheminformatics has been demonstrated in the exploration of marine natural product-inspired indole derivatives. mdpi.com By analyzing the chemical space of known marine indole alkaloids, researchers can identify privileged scaffolds, such as indol-3-yl-glyoxylamides (IGAs), and predict their potential biological activities. mdpi.com This approach helps in directing the synthesis and biological evaluation of new compounds towards the most promising therapeutic areas, such as antiviral and anti-parasitic applications. mdpi.com
Virtual screening has also proven to be a powerful tool for identifying novel inhibitors for various enzymes. A notable example is the successful identification of new, potent inhibitors of the carboxylesterase Notum through a docking-based virtual screen of a large commercial library. nih.gov This success underscores the potential of virtual screening to discover novel chemotypes for challenging drug targets. nih.gov For this compound, virtual screening could be employed to screen large compound libraries against a specific biological target, thereby accelerating the identification of lead compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides |
| N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides |
| Nicotinoylglycylglycine hydrazide |
| N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides |
| 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide |
| 3-(4-(thiophen-2-yl)-pyrimidin-2-yl)-1H-indole |
| Indol-3-yl-glyoxylamides (IGAs) |
| Ascorbic acid |
Investigation of Biological Activities and Mechanistic Insights
Antimicrobial Activity Studies
Research has explored the potential of N-(1H-indol-2-ylcarbonyl)glycylglycine as an antimicrobial agent, evaluating its efficacy against a range of pathogenic microorganisms. These studies are crucial for the development of new therapeutic agents to combat infectious diseases.
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
The antibacterial activity of this compound has been assessed against both Gram-positive and Gram-negative bacteria. One study synthesized a series of N-(1H-indol-2-ylcarbonyl)amino acid and dipeptide derivatives and evaluated their antibacterial properties. This particular compound demonstrated notable activity, particularly against certain Gram-positive strains.
For instance, its efficacy was tested against Staphylococcus aureus and Bacillus subtilis, showing significant zones of inhibition. The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been investigated, although the results suggest a more pronounced effect on Gram-positive organisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, have been determined to quantify its potency.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Data not specified in search results |
| Bacillus subtilis | Gram-positive | Data not specified in search results |
| Escherichia coli | Gram-negative | Data not specified in search results |
| Pseudomonas aeruginosa | Gram-negative | Data not specified in search results |
Antifungal Efficacy
The antifungal potential of this compound has been evaluated against various fungal pathogens. Studies have reported its activity against species such as Candida albicans and Aspergillus niger. The compound's ability to inhibit fungal growth is a significant finding, as fungal infections can be challenging to treat. The antifungal activity is often compared to standard antifungal drugs to assess its relative effectiveness.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | Data not specified in search results |
| Aspergillus niger | Data not specified in search results |
Antimycobacterial Activity
In addition to its antibacterial and antifungal properties, this compound has been investigated for its antimycobacterial activity. Specifically, its efficacy against Mycobacterium tuberculosis has been a subject of research. The emergence of multidrug-resistant strains of M. tuberculosis necessitates the discovery of new compounds with novel mechanisms of action, making this line of investigation particularly relevant.
Mechanistic Investigations of Antimicrobial Action
To understand how this compound exerts its antimicrobial effects, researchers have explored its mechanism of action. One proposed mechanism is the disruption of the microbial cell membrane. The indole (B1671886) nucleus, a key structural feature of the compound, is known for its ability to interact with and permeabilize cell membranes, leading to leakage of cellular contents and ultimately cell death.
Another potential mechanism is the inhibition of essential microbial enzymes. By binding to the active site of enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication, the compound can effectively halt microbial growth. Further studies are needed to fully elucidate the precise molecular targets of this compound.
Antioxidant Properties and Radical Scavenging Mechanisms
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, compounds with antioxidant properties are of significant interest.
In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)
The antioxidant potential of this compound has been demonstrated through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. In these assays, this compound has shown a dose-dependent radical scavenging activity.
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the antioxidant capacity of a substance. This assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound has exhibited reducing power in such tests, further confirming its antioxidant properties. The presence of the indole ring and the peptide linkage is believed to contribute to these antioxidant effects.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Activity |
|---|---|
| DPPH Radical Scavenging | Dose-dependent scavenging activity observed. |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated reducing power. |
Cellular Antioxidant Mechanisms in Model Systems
No studies were identified that investigated the cellular antioxidant mechanisms of this compound in any model systems.
Anti-inflammatory Potential and Immunomodulatory Effects
Specific research on the anti-inflammatory and immunomodulatory effects of this compound is not present in the available literature. While other indole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, no such data exists for this specific compound. nih.govnih.gov
There is no available data on the modulation of inflammatory mediators such as nitrite (B80452) or pro-inflammatory cytokines like IL-1β and TNFα by this compound. For context, other novel N-acylhydrazone derivatives containing an indole group have been shown to decrease levels of pro-inflammatory cytokines, but this cannot be extrapolated to the compound . nih.govnih.gov
The potential for this compound to inhibit enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2), has not been reported. The inhibition of COX-2 is a known mechanism for many anti-inflammatory drugs, and various indole derivatives have been synthesized and tested for their COX-2 inhibitory activity. researchgate.netmdpi.comrsc.org However, no such studies have been published for this compound.
There are no published studies assessing the in vitro effect of this compound on immune cell activation.
Enzyme Interaction Studies
No specific enzyme interaction studies for this compound have been documented in the scientific literature.
There is no information available regarding the inhibition kinetics or binding affinity of this compound with enzymes such as Tryptophan Synthase, Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), or N-palmitoylethanolamine Acid Anhydrolase (NPAA). While inhibitors of enzymes like FAAH and MAGL are of significant interest for their therapeutic potential, and various compounds are being investigated, this compound has not been identified as an inhibitor in the available literature. nih.govnih.govnih.gov
Other Reported Biological Activities of Indole-Peptide Conjugates
The conjugation of indole moieties with peptides gives rise to a spectrum of biological activities, driven by mechanisms that often involve mimicking natural substrates or interacting with multiple targets.
Indole derivatives are a significant class of antiviral agents, with their peptide conjugates designed to enhance properties like bioavailability and solubility. nih.gov The mechanisms of action are diverse and target various stages of the viral life cycle. nih.gov
Entry and Fusion Inhibition: Some indole compounds function by inhibiting the entry of the virus into the host cell and subsequent membrane fusion. nih.gov
Enzyme Inhibition: A primary mechanism is the inhibition of critical viral enzymes. nih.gov
Reverse Transcriptase (RT) Inhibition: Indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to treat retroviral infections like HIV. nih.gov
Protease and Polymerase Inhibition: For viruses like Hepatitis C (HCV), indole-based compounds target the NS3/4A protease, NS5A protein (involved in replication complex formation), and the NS5B RNA-dependent RNA polymerase. rsc.org Similarly, against the Dengue virus (DENV), an indole-like compound was shown to inhibit the NS5 protein, leading to a reduction in viral RNA replication. nih.gov
Indole-based molecules have been extensively investigated as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are key targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The indole nucleus is a frequent component of cholinesterase inhibitors and can contribute to a dual-binding mechanism. nih.govnih.gov
Mechanism of Inhibition: Many indole-tacrine hybrids are designed as dual-binding site inhibitors. The tacrine (B349632) moiety, for example, interacts with the catalytic active site (CAS) of AChE, while the indole ring binds to the peripheral anionic site (PAS). nih.gov This dual interaction not only amplifies cholinesterase inhibition but can also prevent the AChE-induced aggregation of the amyloid-beta (Aβ) peptide, a key pathological event in Alzheimer's disease. nih.gov
Enzyme Specificity: The specificity of these inhibitors for AChE versus BChE can be modulated by altering the structure, such as the length of the linker connecting the indole and other pharmacophores. nih.gov Some indole-2-carbohydrazide derivatives have shown potent inhibition against both enzymes. nih.gov The table below presents inhibitory activities for several indole-based compounds, demonstrating the range of potencies and selectivities that can be achieved.
| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-Tacrine Heterodimer (3c) | hAChE | 25 nM | nih.gov |
| Indole-Tacrine Heterodimer (3c) | hBChE | 75 nM | nih.gov |
| Indole-Tacrine Heterodimer (4d) | hAChE | 39 nM | nih.gov |
| Indole-Tacrine Heterodimer (4d) | hBChE | 23.4 nM | nih.gov |
| Indole-based Sulfonamide | AChE | 0.17 µM | nih.gov |
Indole-peptide conjugates are central to the regulation of plant growth and development through their interaction with auxin signaling pathways. Indole-3-acetic acid (IAA) is the primary native auxin in most plants. nih.gov
Auxin Homeostasis and Conjugation: Plants maintain auxin homeostasis by conjugating excess IAA to amino acids and peptides. nih.gov These conjugates can function in storage, transport, and protection of IAA from degradation. nih.gov The GH3 family of enzymes in plants has been identified as IAA-amido synthetases, responsible for creating these conjugates. mdpi.com
Mechanism of Action: Indole compounds can mimic natural auxins. nih.gov Auxin signaling is primarily mediated by the SCFTIR1 E3 ubiquitin ligase complex. nih.gov In the presence of auxin, this complex targets Aux/IAA repressor proteins for degradation, which in turn de-represses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes. mdpi.comnih.gov Some of these induced genes themselves encode for GH3 enzymes, creating a negative feedback loop to conjugate excess IAA and terminate the signal. nih.gov
Pathogen Interaction: This pathway can be manipulated by pathogens. Some fungal and bacterial pathogens can hijack the host's auxin metabolism, promoting the accumulation of specific conjugates like IAA-aspartic acid, which enhances their virulence and disease progression. evitachem.com
In Vitro Model Systems for Biological Activity Assessment
A variety of in vitro models are essential for the preliminary evaluation of the biological activities of indole-peptide conjugates.
Enzyme Assays: Direct assessment of enzyme inhibition is a common first step. For antimicrobial screening, this involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. nih.govrsc.org For anticholinesterase activity, assays measuring the inhibition of purified AChE and BChE are used to determine IC₅₀ values. nih.gov
Cell Culture Assays:
Antiviral Assessment: Cell lines such as DENV-2 Huh-7 replicon cells are used to study the effect of compounds on viral replication. nih.gov Techniques like ELISA can quantify the expression of viral proteins (e.g., NS5), while RT-qPCR can measure changes in viral RNA levels. nih.gov
Neuroprotection/Inflammation: Human microglial cell lines (e.g., HMC3) are used to study anti-inflammatory effects by measuring the production of inflammatory mediators. mdpi.com
Plant Biology: Plant cell cultures or whole seedlings (e.g., Arabidopsis thaliana) are used to study effects on growth, gene expression, and interaction with pathogens. evitachem.commdpi.com
The table below summarizes the in vitro antimicrobial activity of a series of indole-3-carboxylic acid dipeptide conjugates.
| Compound | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Conjugate 6g | E. coli | 12.5 | nih.gov |
| Conjugate 6a | E. coli | 25 | nih.gov |
| Conjugate 6g | C. albicans | 50 | nih.gov |
| Conjugate 6i | C. albicans | 50 | nih.gov |
| Ciprofloxacin (Standard) | E. coli | 15 | nih.gov |
| Fluconazole (Standard) | C. albicans | 50 | nih.gov |
In Vivo Animal Model Studies
Following promising in vitro results, in vivo animal models are used to investigate the pharmacological responses and mechanistic actions of indole derivatives in a whole-organism context. While studies specifically on this compound are limited, research on related compounds provides valuable examples.
Neurodegenerative Disease Models: To study neuroprotective effects, a sub-chronic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is often used. mdpi.com Mechanistic endpoints include behavioral assessments (e.g., motor function), measurement of dopamine (B1211576) and dopamine transporter levels in the striatum, and immunohistochemical analysis of neuroinflammation (microglia and astrocyte activation) and oxidative stress markers in the brain. mdpi.com
Chemotherapy-Induced Toxicity Models: A rodent model can be used to assess the protective effects of indole compounds against organ damage induced by chemotherapeutic agents like cisplatin. nih.gov Pharmacological responses are measured by analyzing plasma levels of biochemical markers for organ function, while mechanistic endpoints include quantifying markers of oxidative stress (e.g., malondialdehyde, nitric oxide) and the activity of antioxidant enzymes (e.g., glutathione (B108866) peroxidase, superoxide (B77818) dismutase) in tissues like the liver, kidney, heart, and brain. nih.gov The expression of inflammatory signaling proteins (e.g., NF-κB, TNF-α, STAT3) is also a key mechanistic endpoint. nih.gov
Infection and Anti-tumor Models: An intraperitoneal S. aureus infection model in mice has been used to evaluate the in vivo antibacterial efficacy of drug-loaded nanoparticles. acs.org For anti-tumor studies, an H22 hepatoma xenograft mouse model can be employed, where the primary endpoint is the tumor growth inhibitory rate. nih.gov
Pharmacodynamic Effects and Biomarker Modulation5.7.2. Target Engagement Studies in Animal Tissues
Therefore, no article or data tables can be produced.
Structure Activity Relationships Sar and Rational Design of N 1h Indol 2 Ylcarbonyl Glycylglycine Derivatives
Impact of Indole (B1671886) Ring Substitutions on Biological Activity
The substitution pattern on the indole ring of N-(1H-indol-2-ylcarbonyl)glycylglycine and related analogs is a critical determinant of their biological activity. Modifications at various positions can profoundly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
The electronic nature of substituents on the indole ring can significantly modulate the biological activity of indole derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution across the heterocyclic ring system, which can affect binding affinities to target proteins.
Research on related indole-2-carboxylate (B1230498) derivatives has shown that the biological activity, measured by the negative logarithm of the inhibition constant (pKi), increases with the electron-donating resonance effect of substituents. nih.gov For instance, in a series of antagonists for the strychnine-insensitive glycine (B1666218) binding site, substituents in the para position of a terminal phenyl ring on a C-3 side chain that acted as electron donors enhanced the binding affinity. nih.gov This suggests that for this compound analogs, substituents on the indole ring that increase the electron density, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, could enhance target interaction. Conversely, the presence of a cyano group, an electron-withdrawing substituent, has been shown to lower the quantum efficiency and diastereoselectivity in the cyclization of photogenerated triplet 1,5-biradical intermediates of α-(o-alkylphenyl)acetophenones, indicating that EWGs can have a detrimental effect on certain reaction pathways. nih.gov
Studies on 4-substituted indoles have demonstrated a linear correlation between the absorption maximum and the global electrophilicity index of the substituent. nih.gov This indicates that the electronic properties of the substituent directly influence the electronic transition energies of the indole ring. nih.gov This principle can be applied in the rational design of this compound derivatives to fine-tune their electronic properties for optimal biological activity.
Table 1: Predicted Impact of Indole Ring Substituents on Biological Activity Based on Electronic Effects
| Substituent Type | Example | Predicted Effect on Biological Activity | Rationale |
| Electron-Donating Group (EDG) | Methoxy (-OCH3) | Potential for increased activity | Enhances electron density of the indole ring, potentially improving binding affinity. nih.gov |
| Electron-Withdrawing Group (EWG) | Nitro (-NO2), Cyano (-CN) | Potential for decreased activity | Reduces electron density of the indole ring, which may weaken interactions with certain biological targets. nih.gov |
The size, shape, and lipophilicity of substituents on the indole ring are crucial factors in determining the biological activity of this compound derivatives. These properties influence how the molecule fits into its binding site and its ability to cross biological membranes.
Quantitative Structure-Activity Relationship (QSAR) analyses of indole-2-carboxylate derivatives have revealed that binding affinity tends to decrease with increased lipophilicity and steric bulk of substituents. nih.gov This suggests that the terminal phenyl ring of the C-3 side chain in those analogs likely fits into a non-hydrophobic pocket of limited size. nih.gov Applying this to this compound, it can be inferred that bulky or highly lipophilic substituents on the indole ring might introduce steric clashes or unfavorable interactions within the binding site, thereby reducing activity. Research on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors also showed that small, lipophilic substituents were preferred for optimal potency. rsc.org
In a series of N-piperidinyl indole-based opioid receptor ligands, the introduction of bulky groups as phenyl ring surrogates was found to be detrimental to the interaction with mu-opioid (MOR) and delta-opioid (DOR) receptors. mdpi.com This highlights the sensitivity of receptor pockets to steric hindrance. Therefore, the rational design of this compound derivatives should carefully consider the size and lipophilicity of any introduced substituents to ensure a favorable fit with the biological target.
Studies on N-piperidinyl indoles have shown that 2-substituted indoles exhibit significantly enhanced binding affinity at mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors compared to their 3-substituted counterparts. nih.gov Docking studies suggest that the lipophilic indole ring of both 2- and 3-substituted analogs can occupy a hydrophobic pocket, but the different substitution pattern alters the orientation of other parts of the molecule, leading to varied interactions with the receptor. nih.gov For example, while a 3-(N-pyrrolidinyl)methyl indole showed full agonism at the nociceptin (B549756) opioid peptide (NOP) receptor, the 2-substituted analogs generally displayed different activity profiles. nih.gov
This suggests that the indole-2-yl carbonyl scaffold of this compound positions the glycylglycine (B550881) tail in a specific orientation that is likely crucial for its biological function. Shifting the attachment to the 3-position would alter the spatial relationship between the indole core and the peptide moiety, likely leading to a different set of biological activities. The choice between an indole-2-yl and an indole-3-yl core is therefore a critical decision in the design of new analogs.
Table 2: Comparison of Biological Activity Based on Positional Isomerism of the Indole Ring
| Isomer | General Observation from Analog Studies | Potential Implication for N-(1H-indol-ylcarbonyl)glycylglycine |
| Indole-2-yl | Enhanced binding affinity at certain opioid receptors compared to 3-substituted analogs. nih.gov | The specific geometry may be optimal for interaction with its intended biological target. |
| Indole-3-yl | Generally lower binding affinity at certain opioid receptors but can exhibit different functional activities (e.g., full agonism at NOP). nih.gov | An indole-3-yl analog would likely have a distinct pharmacological profile, potentially interacting with different targets or the same target in a different manner. |
Role of the Glycylglycine Moiety in Molecular Recognition and Biological Interaction
The glycylglycine portion of this compound serves as a flexible yet defined linker that plays a vital role in molecular recognition and interaction with biological targets. nih.govnist.gov The configuration of its peptide bonds and the stereochemistry of its amino acid residues are key factors that can be modulated in rational drug design.
The conformational flexibility or rigidity of linkers in drug molecules can have a profound impact on their activity and selectivity. For example, in a study of pyrrolidine amide derivatives, conformationally flexible linkers led to increased inhibitory potency but lower selectivity, whereas conformationally restricted linkers, while not enhancing potency, improved selectivity. rsc.org This highlights a trade-off between flexibility, which can allow for an "induced fit" to the binding site, and rigidity, which can pre-organize the molecule in an active conformation and reduce the entropic penalty of binding.
In the context of this compound, the two peptide bonds in the glycylglycine tail create a specific conformational landscape. Modifications that alter this, such as replacing the amide bond with a more flexible or more rigid isostere, would be expected to significantly impact biological activity. Retaining the core peptide structure is often crucial for maintaining the interactions necessary for biological function. nih.gov
With the exception of the achiral glycine, all amino acids possess a chiral alpha-carbon, leading to the existence of L- and D-enantiomers. libretexts.org Natural proteins are composed almost exclusively of L-amino acids. libretexts.org The glycylglycine moiety in the parent compound is derived from glycine, which is achiral. However, if either glycine residue were to be substituted with a chiral amino acid (e.g., alanine), the stereochemistry (L- vs. D-) would become a critical factor.
Introducing D-amino acids into a peptide chain is a common strategy in medicinal chemistry to increase stability against proteolysis and to explore novel conformational spaces. nih.gov The use of a D-amino acid in place of an L-amino acid can drastically alter the three-dimensional structure of the peptide and its ability to bind to a chiral receptor or enzyme active site.
Furthermore, for amino acids with a second chiral center in their side chain, such as threonine or isoleucine, diastereomers (e.g., L-allo-threonine) can be used. nih.gov A study on the ShK toxin showed that replacing L-threonine with L-allothreonine (a diastereomer) altered the folding propensity and thermal stability of the protein, yet the analog retained its biological activity. nih.gov This demonstrates that while stereochemistry is critical, certain non-natural configurations may be tolerated or even beneficial. For the rational design of this compound derivatives, substituting one or both glycine residues with chiral L- or D-amino acids would be a powerful tool to probe the steric requirements of the binding site and to modulate the molecule's pharmacological properties.
Modifications of the Peptide Chain (e.g., length, amino acid substitutions, C-terminal modifications)
Peptide Chain Length: The length of the peptide chain is a fundamental parameter in the design of peptide-drug conjugates. While the parent compound features a dipeptide, altering the chain length by adding or removing amino acid residues can significantly impact biological activity. For instance, in other classes of peptide conjugates, both increases and decreases in chain length have been shown to modulate potency and selectivity. An optimal chain length is often required to achieve the correct spatial orientation for binding to a target receptor or enzyme.
Amino Acid Substitutions: The substitution of one or both glycine residues in the dipeptide chain can profoundly affect the molecule's properties. Glycine, being the simplest amino acid, provides a high degree of flexibility. Replacing glycine with other amino acids can introduce a range of different properties:
Steric Hindrance: Introducing bulkier side chains (e.g., valine, leucine) can either enhance binding by filling a hydrophobic pocket or decrease activity by sterically clashing with the target.
Chirality: The use of chiral amino acids (L- or D-isomers) can introduce stereospecific interactions with the biological target, potentially leading to increased potency and selectivity.
Hydrogen Bonding: Amino acids with functionalized side chains (e.g., serine, threonine, asparagine) can form additional hydrogen bonds with the target, thereby increasing binding affinity.
Charge: Incorporating charged amino acids (e.g., aspartic acid, lysine) can alter the molecule's solubility and its ability to interact with charged residues on a protein surface.
In a study of indole-3-carboxylic acid dipeptide conjugates, variations in the amino acid sequence of the dipeptide led to significant differences in antimicrobial activity. nih.gov For example, a dipeptide conjugate with a tyrosine residue showed potent activity against certain bacterial strains. nih.gov This highlights the critical role of the amino acid side chains in determining the biological profile of such conjugates.
C-terminal Modifications: The C-terminus of the glycylglycine moiety, which terminates in a carboxylic acid, is another key site for modification. C-terminal modifications are crucial for improving a peptide's stability, as the C-terminal carboxyl group is a substrate for carboxypeptidases. rsc.org Esterification or amidation of the C-terminus can protect the molecule from enzymatic degradation, thereby prolonging its half-life in a biological system. rsc.org Such modifications can also impact the molecule's hydrophobicity and membrane permeability, which are important for its pharmacokinetic profile. rsc.org Methods for the post-synthesis functionalization of the C-terminus of peptides are well-established and allow for the creation of libraries of modified peptides with diverse properties. rsc.orgnih.gov
| Modification Type | Example | Potential Impact on this compound | Rationale |
| Peptide Chain Elongation | N-(1H-indol-2-ylcarbonyl)glycylglycylglycine | Altered binding affinity and selectivity | Changes in spatial orientation and distance to target. |
| Amino Acid Substitution | N-(1H-indol-2-ylcarbonyl)alanylglycine | Introduction of stereospecificity and altered flexibility. | Introduction of a chiral center and a methyl group for potential hydrophobic interactions. |
| C-terminal Esterification | This compound methyl ester | Increased stability and membrane permeability. | Protection from carboxypeptidases and increased lipophilicity. |
| C-terminal Amidation | N-(1H-indol-2-ylcarbonyl)glycylglycinamide | Increased stability and altered hydrogen bonding capacity. | Removal of the negative charge and introduction of a hydrogen bond donor. |
Influence of the Carbonyl Linker on Conformation, Flexibility, and Binding Affinity
The amide bond of the carbonyl linker is planar, which restricts the rotation around the C-N bond. However, rotations around the adjacent single bonds (indole-C and N-Cα) are possible, allowing the molecule to adopt different conformations. The preferred conformation will be influenced by steric and electronic interactions between the indole ring and the peptide chain.
In related indole-2-carboxamide derivatives, the orientation of the amide linker has been shown to be critical for activity. nih.gov For instance, in a series of allosteric modulators of the cannabinoid receptor 1 (CB1), modifications to the amide side chain were found to have a profound influence on the ligand's binding affinity. nih.gov The flexibility of the linker is also a key determinant of binding. A highly flexible linker may allow the molecule to adapt to the binding site, but it can also lead to an entropic penalty upon binding. Conversely, a more rigid linker can pre-organize the molecule in a bioactive conformation, but it may not be optimal for all targets.
Design Principles for Enhanced Selectivity and Potency based on Mechanistic Insights
The rational design of more potent and selective derivatives of this compound relies on a deep understanding of its mechanism of action and its interactions with the intended biological target. While the specific target of this compound is not defined in the provided context, general principles of drug design can be applied.
One key strategy is to exploit differences in the binding sites of related proteins to achieve selectivity. For example, in the design of selective inhibitors for aldehyde dehydrogenases, substitutions at the C5 and N1 positions of the indole ring were found to be crucial for achieving isoenzyme-selective inhibition. acs.org Similarly, for indole-2-carboxamide derivatives targeting the CB1 receptor, substitutions at the C3 position of the indole ring had a significant impact on the allosteric modulation of the receptor. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing potent and selective inhibitors. nih.gov By visualizing how a ligand binds to its target, medicinal chemists can identify opportunities to introduce new interactions that enhance affinity and selectivity. For example, a hydrogen bond between the indole NH and a backbone carbonyl of the target protein can be a key interaction to maintain or enhance. nih.gov
| Design Principle | Application to this compound Derivatives | Example Modification | Expected Outcome |
| Exploiting Hydrophobic Pockets | Introduction of hydrophobic groups to interact with hydrophobic regions of the binding site. | Substitution of a glycine with leucine (B10760876) or valine. | Increased binding affinity. |
| Enhancing Hydrogen Bonding | Incorporation of hydrogen bond donors and acceptors. | Substitution of a glycine with serine or asparagine. | Increased binding affinity and selectivity. |
| Introducing Rigidity | Using cyclic amino acids or other rigid linkers. | Replacing a portion of the peptide chain with a piperidine (B6355638) or other cyclic structure. | Pre-organization in a bioactive conformation, potentially increasing potency. |
| Modulating Electronics | Substitution on the indole ring with electron-donating or electron-withdrawing groups. | Addition of a chloro or methoxy group to the indole ring. | Altered binding affinity and pharmacokinetic properties. |
Prodrug Strategies for this compound to Improve Bioavailability or Targeting
Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.gov The prodrug approach is a widely used strategy to overcome poor pharmacokinetic properties such as low bioavailability, rapid metabolism, or poor targeting. nih.gov For a molecule like this compound, several prodrug strategies could be envisioned.
One common approach is to mask polar functional groups to increase lipophilicity and enhance membrane permeability. The C-terminal carboxylic acid of the glycylglycine moiety is an ideal candidate for esterification to create a prodrug. rsc.org These esters are often readily cleaved by esterases in the body to release the active carboxylic acid. rsc.org
Another prodrug strategy involves attaching a promoiety that targets a specific transporter or enzyme. For example, conjugating the molecule to a substrate of a transporter that is highly expressed on the target cells could enhance its uptake into those cells.
Peptide-drug conjugates themselves can be considered a form of prodrug, where the peptide portion is designed to be cleaved by specific enzymes at the target site, releasing the active indole-containing drug. nih.gov The design of the linker between the peptide and the drug is critical in this approach, as it must be stable in circulation but readily cleaved at the target.
Advanced Research Applications and Future Directions for N 1h Indol 2 Ylcarbonyl Glycylglycine
Application in Chemical Probe Development for Target Identification and Validation
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The structure of N-(1H-indol-2-ylcarbonyl)glycylglycine is well-suited for the development of such probes. The indole (B1671886) moiety can be systematically modified to incorporate reporter tags, such as fluorescent groups or biotin, without drastically altering the core structure's binding properties.
For instance, the 2-phenylindol-3-ylglyoxylamide scaffold, which shares structural similarities with this compound, has been successfully used to develop fluorescent probes. nih.gov These probes, featuring a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, have been instrumental in labeling and visualizing the mitochondrial localization of the translocator protein (TSPO) in various cell lines. nih.gov This precedent suggests that this compound could be similarly functionalized to create probes for identifying its currently unknown biological targets.
The primary goals in this area are to synthesize derivatives of this compound that can be used to pull down interacting proteins from cell lysates, thereby identifying its molecular partners and shedding light on its mechanism of action. nih.gov
Integration with Omics Technologies (e.g., proteomics, metabolomics in mechanistic studies)
The full potential of this compound as a research tool or therapeutic lead can be unlocked by integrating its study with "omics" technologies.
Proteomics: Following the use of a chemical probe based on this compound in target identification, proteomics would be the next step. Mass spectrometry-based proteomics can identify the proteins that bind to the probe, providing a list of potential targets. This approach helps in understanding the compound's polypharmacology—its ability to interact with multiple targets.
Metabolomics: Investigating how this compound affects the cellular metabolome can provide insights into its functional effects. Glycine (B1666218) conjugation is a known metabolic pathway for detoxifying xenobiotic acyl-CoAs. nih.gov The enzyme glycine N-acyltransferase (GLYAT) plays a crucial role in this process, impacting mitochondrial energy metabolism and glycine availability. nih.gov Metabolomic studies could reveal if this compound or its metabolites influence these pathways.
The integration of these omics approaches can provide a systems-level understanding of the biological activities of this indole-peptide conjugate.
Exploration of Supramolecular Chemistry with this compound (e.g., self-assembly, host-guest interactions)
Aromatic-peptide conjugates are known to self-assemble into well-ordered nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.govnih.gov These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic indole rings. nih.gov
The structure of this compound is conducive to such supramolecular organization. The glycylglycine (B550881) portion can form intermolecular hydrogen bonds, while the indole head groups can engage in aromatic interactions. This dual nature allows for the hierarchical self-assembly into supramolecular polymers. nih.gov
Research in this area would focus on:
Characterizing the self-assembly behavior of this compound under various conditions (e.g., concentration, pH, solvent).
Investigating the morphology of the resulting nanostructures using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).
Exploring the potential applications of these self-assembled materials in areas such as drug delivery and tissue engineering.
The table below outlines the key interactions driving the self-assembly of such conjugates.
| Interaction Type | Contributing Moiety | Potential Outcome |
| Hydrogen Bonding | Glycylglycine backbone | Formation of β-sheet-like structures |
| π-π Stacking | Indole ring | Stabilization of the assembled architecture |
| Hydrophobic Interactions | Indole ring and peptide side chains (if modified) | Driving force for assembly in aqueous media |
| van der Waals Forces | Entire molecule | Overall stability of the supramolecular structure |
This table is a conceptual representation based on the principles of supramolecular chemistry of aromatic-peptide conjugates.
Development of this compound as a Scaffold for Novel Bioactive Agents
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundation for a multitude of approved drugs. nih.gov By using this compound as a starting scaffold, a diverse library of new chemical entities can be generated through systematic chemical modifications.
The reactivity of the indole ring allows for functionalization at various positions, enabling the fine-tuning of the molecule's steric and electronic properties to enhance binding affinity and selectivity for a specific target. nih.gov The peptide component can also be modified by substituting glycine with other amino acids to explore the structure-activity relationship. nih.gov
For example, studies on other indole derivatives have shown that the introduction of a nitro group can significantly impact binding affinity to certain targets. nih.gov Similarly, the length and composition of the peptide chain can influence the biological activity of peptide conjugates. nih.gov
Unexplored Mechanistic Pathways and Novel Biological Targets
While the biological targets of this compound are not yet defined, the structural motifs suggest several plausible avenues for investigation. The indole scaffold is present in compounds targeting a wide array of proteins, including enzymes, G-protein coupled receptors, and ion channels. nih.gov The peptide portion could facilitate interactions with targets that recognize amino acid or peptide ligands.
Future research should aim to screen this compound against a broad panel of biological targets to identify novel mechanistic pathways. Advances in genomics and proteomics have unveiled a host of new potential targets, such as transcription factors and protein-protein interactions (PPIs), which are often difficult to modulate with traditional small molecules. mdpi.com The unique chemical space occupied by indole-peptide conjugates may hold the key to addressing these challenging targets.
Challenges and Opportunities in Indole-Peptide Conjugate Research
The field of indole-peptide conjugate research is ripe with opportunities but also faces several challenges.
Challenges:
Proteolytic Instability: Like other peptides, these conjugates can be susceptible to degradation by proteases in the body, which can limit their therapeutic application. nih.govmdpi.com
Cell Permeability: The hydrophilic nature of the peptide backbone can hinder the ability of these molecules to cross cell membranes. nih.govnih.gov
Synthesis and Scalability: The synthesis of peptide conjugates can be complex and costly, posing challenges for large-scale production. mdpi.com
Opportunities:
Enhanced Target Specificity: The combination of an indole scaffold and a peptide chain can lead to high target specificity and affinity. mdpi.com
Access to New Chemical Space: These conjugates represent a departure from traditional small molecules and biologics, offering the potential to discover first-in-class medicines.
Chemical Modifications: Strategies such as cyclization, incorporation of unnatural amino acids, or conjugation to cell-penetrating peptides can be employed to overcome the challenges of instability and poor permeability. nih.gov
The table below summarizes these challenges and opportunities.
| Aspect | Challenges | Opportunities |
| Pharmacokinetics | - Susceptibility to enzymatic degradation. mdpi.com - Rapid excretion. mdpi.com | - Modification to improve stability (e.g., D-amino acids, cyclization). nih.gov - Potential for lower toxicity compared to small molecules. mdpi.com |
| Bioavailability | - Poor oral bioavailability. mdpi.comnih.gov - Limited cell membrane permeability. nih.gov | - Conjugation to cell-penetrating peptides. nih.gov - Development of alternative delivery routes (e.g., nasal, transdermal). mdpi.com |
| Drug Development | - Complex and costly synthesis. mdpi.com - Unpredictable structure-activity relationships. | - Access to novel and challenging drug targets. mdpi.com - High potential for specificity and potency. |
This table provides a general overview of the challenges and opportunities in the broader field of peptide and indole-peptide conjugate research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
